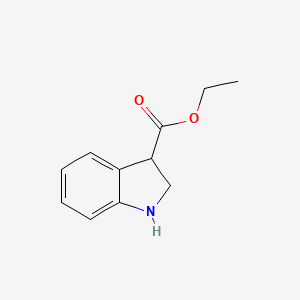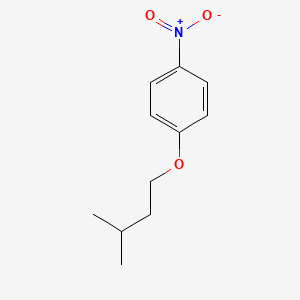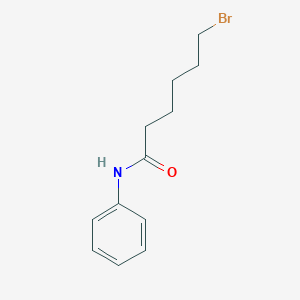
2-fluoro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine, 2-fluoro- can be achieved through several methods:
Friedländer Approach: This approach uses 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners.
Metal-Catalyzed Synthesis: This method involves the use of metal catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production of 1,8-naphthyridine, 2-fluoro- typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.
Analyse Chemischer Reaktionen
2-fluoro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-fluoro-1,8-naphthyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine, 2-fluoro- involves its interaction with molecular targets such as DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription . This property is particularly useful in the development of anticancer agents.
Vergleich Mit ähnlichen Verbindungen
2-fluoro-1,8-naphthyridine can be compared with other similar compounds such as:
1,8-Naphthyridine: The parent compound without the fluorine substitution.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with additional functional groups at the 2 and 7 positions.
1,5-Naphthyridine: An isomer with the nitrogen atoms in different positions.
Uniqueness
The presence of the fluorine atom at the 2-position in 1,8-naphthyridine, 2-fluoro- imparts unique chemical properties such as increased stability and reactivity, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C8H5FN2 |
|---|---|
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
2-fluoro-1,8-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H |
InChI-Schlüssel |
YUMCAWUAVINQTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B8703404.png)
![1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine](/img/structure/B8703410.png)

![3,3-Diethyl-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B8703432.png)
![N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B8703442.png)


